molecular formula C10H18O B107227 1-(2,2,3-Trimethylcyclopentyl)ethanone CAS No. 17983-22-1

1-(2,2,3-Trimethylcyclopentyl)ethanone

Cat. No. B107227
CAS RN: 17983-22-1
M. Wt: 154.25 g/mol
InChI Key: RCFONYWGTLQPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,3-Trimethylcyclopentyl)ethanone, also known as muscone, is a naturally occurring compound found in the musk gland of musk deer. It has a strong, musky odor and is widely used in the fragrance industry for its unique scent. In recent years, there has been growing interest in the scientific research and potential applications of muscone.

Mechanism Of Action

The mechanism of action of 1-(2,2,3-Trimethylcyclopentyl)ethanone is not fully understood, but it is thought to act on a variety of molecular targets in the body. Muscone has been shown to interact with enzymes, receptors, and signaling pathways involved in a range of physiological processes.

Biochemical And Physiological Effects

Muscone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2,2,3-Trimethylcyclopentyl)ethanone has been shown to have anti-inflammatory and antioxidant effects, as well as antimicrobial and antitumor properties. Muscone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Muscone has several advantages for use in laboratory experiments, including its unique scent and its ability to interact with a variety of molecular targets in the body. However, there are also limitations to its use, including its high cost and limited availability.

Future Directions

There are many potential future directions for research on 1-(2,2,3-Trimethylcyclopentyl)ethanone. One area of interest is in the development of new pharmaceuticals based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's biological activities. Another area of research is in the development of new fragrances and perfumes based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's unique scent. Additionally, researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in other fields, such as agriculture and food science.

Synthesis Methods

Muscone can be synthesized through a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to create 1-(2,2,3-Trimethylcyclopentyl)ethanone from precursor compounds. Biotransformation involves the use of microorganisms to convert precursor compounds into 1-(2,2,3-Trimethylcyclopentyl)ethanone.

Scientific Research Applications

Muscone has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research is in the development of new fragrances and perfumes. Muscone is a key ingredient in many high-end fragrances and its unique scent has made it a popular choice for perfumers.
Another area of research is in the development of new pharmaceuticals. Muscone has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

17983-22-1

Product Name

1-(2,2,3-Trimethylcyclopentyl)ethanone

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(2,2,3-trimethylcyclopentyl)ethanone

InChI

InChI=1S/C10H18O/c1-7-5-6-9(8(2)11)10(7,3)4/h7,9H,5-6H2,1-4H3

InChI Key

RCFONYWGTLQPJF-UHFFFAOYSA-N

SMILES

CC1CCC(C1(C)C)C(=O)C

Canonical SMILES

CC1CCC(C1(C)C)C(=O)C

synonyms

Methyl(2,2,3-trimethylcyclopentyl) ketone

Origin of Product

United States

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